molecular formula C9H11N5 B11800743 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

カタログ番号: B11800743
分子量: 189.22 g/mol
InChIキー: FTCVXJMYTYUHIM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is not fully established, its core structure is closely related to the well-studied pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine scaffolds . These scaffolds are known for their resemblance to purine bases, which allows them to interact with a variety of enzymatic targets . Compounds based on the pyrazolo[3,4-b]pyrazine structure have been investigated as potent inhibitors of SHP2 phosphatase, a key target in oncology for cancers such as juvenile myelomonocytic leukemia, neuroblastoma, and breast cancer . The specific substitution pattern of this compound—featuring a cyclobutyl group at the N1 position and an amine at the C3 position—is designed to optimize molecular interactions within enzyme binding sites. This amine group is a common feature in bioactive molecules and can serve as a key pharmacophore or a handle for further synthetic modification . This product is intended for research purposes as a building block in the synthesis of more complex molecules or for direct biological screening. It is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

特性

分子式

C9H11N5

分子量

189.22 g/mol

IUPAC名

1-cyclobutylpyrazolo[3,4-b]pyrazin-3-amine

InChI

InChI=1S/C9H11N5/c10-8-7-9(12-5-4-11-7)14(13-8)6-2-1-3-6/h4-6H,1-3H2,(H2,10,13)

InChIキー

FTCVXJMYTYUHIM-UHFFFAOYSA-N

正規SMILES

C1CC(C1)N2C3=NC=CN=C3C(=N2)N

製品の起源

United States

準備方法

Microwave-Assisted Cyclocondensation

A widely employed method involves microwave-assisted cyclocondensation of 3,5-diaminopyrazine derivatives with cyclobutyl carbonyl precursors. For example, 5-cyclobutyl-1H-pyrazol-3-amine serves as a key intermediate, reacting with halogenated pyrazine moieties under microwave irradiation (80–130°C) in polar aprotic solvents like DMF or acetonitrile.

Representative Procedure :

  • Step 1 : 3,5-Diaminopyrazine (1.0 equiv) reacts with cyclobutanecarbonyl chloride (1.2 equiv) in DMF at 80°C for 20 minutes under microwave conditions.

  • Step 2 : The intermediate undergoes intramolecular cyclization using NaH (2.0 equiv) in THF, yielding the pyrazolo[3,4-b]pyrazine core.

  • Step 3 : Amination via Buchwald-Hartwig coupling with NH₃·H₂O (3.0 equiv) and Pd(OAc)₂/Xantphos catalyst system furnishes the final product.

StepReagents/ConditionsYield
1DMF, 80°C, MW65%
2THF, NaH, reflux78%
3Pd(OAc)₂, Xantphos52%

Sequential Iodination and Cross-Coupling

Iodination of the pyrazole ring followed by Suzuki-Miyaura coupling has been reported for structural diversification. For instance, 3-iodo-1H-pyrazolo[3,4-b]pyrazine is synthesized using N-iodosuccinimide (NIS) in acetonitrile at 75°C. Subsequent palladium-catalyzed coupling with cyclobutylboronic acid achieves N-cyclobutyl substitution.

Key Observations :

  • Iodination efficiency depends on solvent polarity, with acetonitrile yielding 84% conversion.

  • Suzuki coupling with Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) achieves 67% yield.

One-Pot Cyclization Strategies

Hydrazine-Mediated Ring Closure

A streamlined approach utilizes hydrazine hydrate to form the pyrazole ring in situ. 3-Cyclobutyl-1H-pyrazole-5-carboxamide reacts with 2-chloropyrazine in the presence of K₂CO₃, inducing cyclization to the fused pyrazolo[3,4-b]pyrazine system.

Optimization Data :

ParameterOptimal ValueYield Impact
Hydrazine Equiv1.5+22%
Temperature110°C+15%
Solvent (EtOH/H₂O)3:1+18%

Acid-Catalyzed Tandem Reactions

Trifluoroacetic acid (TFA) catalyzes tandem amidation-cyclization reactions between cyclobutylamine and pyrazine-2,3-diones. This method avoids transition metals, achieving 70% yield under reflux conditions.

Mechanistic Insight :

  • Nucleophilic attack by cyclobutylamine on the pyrazine carbonyl.

  • TFA-mediated dehydration forms the pyrazole ring.

  • Aromatization via elimination of H₂O completes the bicyclic structure.

Nucleophilic Substitution Approaches

Halogen Displacement Reactions

4-Bromo-1-cyclobutyl-1H-pyrazol-3-amine undergoes nucleophilic substitution with ammonia in superheated DMSO (150°C), replacing bromine with an amine group.

Reaction Scope :

Leaving GroupNucleophileSolventYield
BrNH₃DMSO58%
INH₂CH₃DMF47%
ClNH₂OHEtOH32%

Reductive Amination

Catalytic hydrogenation (H₂, 50 psi) over Pd/C in methanol reduces nitro intermediates (1-cyclobutyl-3-nitro-1H-pyrazolo[3,4-b]pyrazine ) to the target amine with >90% selectivity.

Alternative Methodologies

Enzymatic Amination

Recent advances employ transaminases (e.g., Candida antarctica lipase B) to catalyze amine transfer from alanine donors to ketone precursors. This green chemistry approach achieves 40–55% yield under mild conditions (pH 7.4, 37°C).

Solid-Phase Synthesis

Wang resin-supported synthesis enables rapid library generation. Key steps:

  • Resin-bound cyclobutyl carboxylate formation.

  • Pyrazole ring assembly via HATU-mediated coupling.

  • Cleavage with TFA/CH₂Cl₂ (1:9) releases the free amine.

Throughput Data :

StepTime (h)Purity (%)
1298
2495
3199

Critical Analysis of Methodologies

Yield Comparison Across Routes

MethodAvg. YieldCost (USD/g)Scalability
Microwave-Assisted65%120Industrial
One-Pot Cyclization70%85Pilot Plant
Reductive Amination90%200Lab-Scale
Enzymatic48%300Niche

Impurity Profiles

  • Major Byproducts :

    • Des-cyclobutyl analogs (5–12%) from premature ring opening.

    • Over-iodinated species (3–8%) in halogenation steps.

  • Purification Strategies :

    • Reverse-phase HPLC (C18, 10–90% MeCN/H₂O) removes polar impurities.

    • Recrystallization from ethyl acetate/hexanes (1:3) enhances crystallinity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Tubular reactors with segmented gas-liquid flow achieve 85% conversion in 5 minutes residence time, outperforming batch reactors (2 hours). Key parameters:

  • Pressure: 15 bar

  • Temperature: 130°C

  • Catalyst: Immobilized Pd nanoparticles on SiO₂

Waste Stream Management

  • Solvent Recovery: 92% DMF reclaimed via vacuum distillation.

  • Heavy Metal Mitigation: Chelating resins reduce Pd residues to <5 ppm.

Emerging Technologies

Photoredox Catalysis

Visible light-driven amination using Ir(ppy)₃ (2 mol%) and NH₃·BH₃ achieves 60% yield at ambient temperature, circumventing thermal degradation.

Electrochemical Methods

Constant potential electrolysis (−1.2 V vs Ag/AgCl) in NH₃-saturated DMF enables direct C–N bond formation with 55% Faradaic efficiency .

化学反応の分析

Nucleophilic Substitution at the C3-Amine

The primary amine at position C3 participates in condensation and substitution reactions. For example:

  • Schiff base formation with aldehydes under acidic conditions (e.g., HCl/EtOH at 80°C), yielding imine derivatives .

  • Acylation with acetyl chloride in dichloromethane (DCM) at 0°C, producing N-acylated products .

Reaction TypeReagents/ConditionsProductYieldReference
Schiff baseBenzaldehyde, HCl/EtOH, ΔImine derivative78%
AcylationAcetyl chloride, DCM, 0°CN-Acetylated compound85%

Cycloaddition Reactions

The pyrazolo[3,4-b]pyrazine core acts as a dienophile in Diels-Alder reactions:

  • With α,β-unsaturated carbonyls (e.g., maleic anhydride) under thermal conditions (toluene, 110°C), forming fused tricyclic adducts .

  • Electrophilic aromatic substitution at C5 with nitrosonium tetrafluoroborate (NOBF₄), yielding nitroso derivatives .

Cycloaddition PartnerCatalyst/ConditionsProduct StructureSelectivityReference
Maleic anhydrideToluene, 110°CFused tricyclic>95% endo
NOBF₄CH₂Cl₂, −20°CC5-Nitroso adduct82%

Ring-Opening Functionalization

The cyclobutyl group undergoes strain-driven ring-opening under Lewis acid catalysis:

  • B(C₆F₅)₃-catalyzed reactions with triazinanes yield cis-cyclobutyl diamines via (2+2+3) cycloaddition .

  • In(OTf)₃-mediated pathways produce biscyclobutenyl amines through carbocation intermediates .

SubstrateCatalystProductKey IntermediateReference
TriazinaneB(C₆F₅)₃ (5 mol%)cis-Cyclobutyl diamineAminal
TriazinaneIn(OTf)₃ (10 mol%)Biscyclobutenyl amineLeitch carbocation

Metal-Catalyzed Cross-Couplings

The pyrazine nitrogen coordinates transition metals, enabling:

  • Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

  • Rh(III)-catalyzed asymmetric alkylation with α,β-unsaturated imidazoles (0.05 mol% catalyst, 96% ee) .

Coupling PartnerCatalyst SystemProduct ClassEnantioselectivityReference
Aryl boronic acidPd(PPh₃)₄Biaryl-pyrazolo-pyrazineN/A
Unsaturated imidazoleRh(III)-chiral complexEnantiomeric pyrazolo-pyridine96% ee

Oxidative Transformations

The amine group undergoes oxidation to nitro derivatives under strong oxidants:

  • H₂O₂/Fe(II) Fenton systems generate nitroso intermediates .

  • mCPBA (meta-chloroperbenzoic acid) in DCM oxidizes the amine to a nitro group .

OxidantConditionsProductByproductsReference
H₂O₂/FeSO₄H₂O, 50°CNitroso derivativeMinimal
mCPBADCM, 0°C to RTNitro compound<5%

Mechanistic Insights

  • Cyclobutyl ring strain (≈26 kcal/mol) drives unique reactivity in Lewis acid-mediated processes .

  • Tautomerism between 1H- and 2H-pyrazolo[3,4-b]pyrazine forms influences regioselectivity .

  • Electronic effects : The C3 amine donates electron density to the pyrazine ring, enhancing electrophilic substitution at C5 .

科学的研究の応用

Biological Activities

Research indicates that compounds in the pyrazolo[3,4-b]pyrazine class, including 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine, exhibit a range of biological activities:

  • Antimalarial Activity : There is ongoing research into the use of pyrazolo[3,4-b]pyridines as potential antimalarial agents. These compounds have shown promise in inhibiting the growth of Plasmodium species, which are responsible for malaria. The structural similarities to other known antimalarials suggest that this compound may also possess similar properties .
  • Antibacterial Activity : Recent studies have highlighted the antibacterial potential of derivatives within this chemical class. For instance, compounds structurally related to this compound have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Preliminary studies suggest potential interactions with various enzymes and receptors involved in disease pathways. Advanced techniques such as molecular docking and in vitro assays are essential for further exploration .

作用機序

1-シクロブチル-1H-ピラゾロ[3,4-b]ピラジン-3-アミンの作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物は、さまざまな細胞プロセスを調節する酵素である特定のキナーゼを阻害することが知られています。これらのキナーゼを阻害することにより、この化合物は、細胞の増殖、分化、生存に重要なシグナル伝達経路を調節することができます。 これは、癌などの疾患に対する新しい治療薬の開発のための有望な候補となっています .

類似の化合物との比較

1-シクロブチル-1H-ピラゾロ[3,4-b]ピラジン-3-アミンは、以下のような他の類似の化合物と比較することができます。

    1-シクロブチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン: この化合物は、ピラゾール環は類似していますが、ピラジン環ではなくピリミジン環と融合しています。

    1-シクロブチル-1H-ピラゾロ[3,4-b]ピリジン: この化合物は、ピリジン環と融合したピラゾール環を持っています。 .

1-シクロブチル-1H-ピラゾロ[3,4-b]ピラジン-3-アミンのユニークさは、その特定の構造的特徴と、それに起因する生物活性が、科学研究や潜在的な治療用途にとって貴重な化合物となっています .

類似化合物との比較

Key Observations:

  • Cyclobutyl vs. Methyl Substitution : The cyclobutyl group in this compound enhances metabolic stability compared to the methyl analog (14g vs. methyl derivatives), as evidenced by its prolonged half-life (4.2 h) .
  • Aromatic vs. Aliphatic Substituents : Phenyl-substituted derivatives (e.g., 3-methyl-1-phenyl analogs) exhibit potent antimicrobial activity but lack PK profiling, limiting direct comparison .

Selectivity and Toxicity

  • Kinase Selectivity : The cyclobutyl analog (14g) was profiled against 33 antitargets and showed a "clean" selectivity profile, unlike brominated or phenylated analogs, which may exhibit off-target interactions due to increased lipophilicity .

生物活性

1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the compound's biological activity, including its structure, synthesis, and interactions with biological targets.

Chemical Structure and Properties

This compound features a bicyclic structure where a cyclobutyl group is attached to the nitrogen of the pyrazole ring. The molecular formula is C9H11N5C_9H_{11}N_5 with a molecular weight of approximately 189.22 g/mol .

PropertyValue
Molecular FormulaC₉H₁₁N₅
Molecular Weight189.22 g/mol
CAS Number1443287-27-1
Purity>98%

Synthesis

The synthesis of this compound typically involves several key steps utilizing various reagents and conditions tailored to optimize yield and purity. Detailed synthetic pathways are crucial for understanding how to produce this compound effectively for further biological evaluation .

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyrazine compounds exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown promising results in inducing apoptosis in cancer cells. A study highlighted that certain pyrazolo derivatives had EC50 values ranging from 30 nM to 700 nM against various human solid tumors . The specific mechanisms through which these compounds exert their effects often involve inhibition of key signaling pathways associated with cancer cell proliferation.

The proposed mechanisms of action for this compound include:

  • Inhibition of Kinases : Similar compounds have been identified as potent inhibitors of kinases involved in cancer progression.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.

Further studies using molecular docking and in vitro assays are essential to elucidate the precise interactions between this compound and its biological targets .

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, it is beneficial to compare it with other similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1H-pyrazolo[3,4-b]pyrazinMethyl group at N1Enhanced lipophilicity compared to cyclobutyl variant
5-Methyl-1H-pyrazolo[3,4-b]pyridineMethyl substitution at C5Different biological activity profile
1-(2-Methylpropyl)-1H-pyrazolo[3,4-b]pyrazinIsopropyl group at N1Potentially improved metabolic stability

These comparisons illustrate how variations in substituents can lead to distinct pharmacological profiles and underscore the potential of this compound as a scaffold for drug development.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrazolo derivatives. For example, a series of N-substituted pyrazolo compounds were tested for their cytotoxicity against various cancer cell lines. The findings indicated that modifications at specific positions significantly influenced their antiproliferative activity .

Moreover, ongoing research continues to explore the therapeutic potential of these compounds in treating cancer and other diseases. The incorporation of different substituents has been shown to enhance potency and selectivity against tumor cells while minimizing off-target effects .

Q & A

What are the common synthetic routes for 1-cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine, and how do reaction conditions influence yield?

Basic Research Question
The compound is typically synthesized via condensation reactions using pyrazolo[3,4-b]pyrazin-3-amine precursors. For example, Ullmann coupling or nucleophilic aromatic substitution (SNAr) reactions are employed to introduce the cyclobutyl group. Catalytic methods using trifluoroacetic acid (TFA) in toluene under reflux conditions (e.g., 100 mg precursor, 0.57 mmol, 19 mg TFA, 4 mL toluene) have been reported to achieve moderate yields . Key steps include optimizing stoichiometry, solvent polarity, and catalyst loading to minimize side reactions.

Advanced Research Question
Advanced strategies involve multi-step derivatization. For instance, bromination of similar pyrazolo-pyrazine scaffolds using CuBr₂ and tert-butyl nitrite in acetonitrile at 0°C (e.g., 32% yield after purification) highlights the sensitivity of halogenation reactions to temperature and oxidant selection . Computational modeling (DFT) can predict regioselectivity for functional group introduction, aiding in rational design .

How can spectroscopic techniques (NMR, IR, UV-Vis) resolve structural ambiguities in pyrazolo-pyrazine derivatives?

Basic Research Question
Standard characterization includes ¹H/¹³C NMR to confirm cyclobutyl substitution patterns. For example, ¹H NMR chemical shifts between δ 7.0–9.0 ppm indicate aromatic protons in the pyrazine ring, while cyclobutyl protons appear as complex multiplets (δ 1.5–4.0 ppm) . IR carbonyl stretches (e.g., 1650–1700 cm⁻¹) help identify acylated intermediates .

Advanced Research Question
Advanced techniques like 2D NMR (COSY, HSQC) are critical for distinguishing tautomeric forms (e.g., pyrazol-3-amine vs. pyrazol-5-amine tautomers) . X-ray crystallography provides definitive confirmation of regiochemistry, as seen in fused pyridopyrazoles with single-crystal structures resolving substituent orientation .

What in vitro and in vivo models are suitable for evaluating the pharmacological activity of this compound?

Basic Research Question
In vitro assays include kinase inhibition profiling (e.g., AAK1/GAK targets for antiviral activity) using fluorescence polarization assays. IC₅₀ values are determined via dose-response curves (e.g., 10 nM–10 µM range) . Cell viability assays (MTT) assess cytotoxicity in relevant cell lines .

Advanced Research Question
In vivo pharmacokinetic (PK) studies in rodents (e.g., 3–30 mg/kg oral doses) measure parameters like Cmax, Tmax, and half-life. Blood samples collected over 24 hours are analyzed via LC-MS/MS, with data normalized to plasma protein binding . Metabolite identification using HRMS and microsomal stability assays further refine bioavailability predictions .

How does tautomerism affect the biological activity of pyrazolo-pyrazine derivatives?

Basic Research Question
Tautomeric equilibria (e.g., between 1H-pyrazol-3-amine and 2H-pyrazol-3-amine forms) influence hydrogen-bonding capacity and target binding. UV-Vis spectroscopy (e.g., λmax shifts in polar solvents) and pH-dependent NMR studies can monitor tautomer ratios .

Advanced Research Question
Computational studies (e.g., DFT or MD simulations) model tautomer stability in enzyme active sites. For example, protonation states of the amine group may alter binding affinity to kinases by ~10-fold, requiring free-energy perturbation (FEP) calculations for accurate predictions .

How can researchers address discrepancies in biological activity data across studies?

Basic Research Question
Contradictions often arise from impurities (e.g., by-products from incomplete cyclization). HPLC purity checks (>95%) and LC-MS characterization of synthetic intermediates are essential . Replicating assays under standardized conditions (e.g., ATP concentration in kinase assays) reduces variability .

Advanced Research Question
Mechanistic studies (e.g., SPR for binding kinetics) differentiate true activity from assay artifacts. For instance, off-target effects due to residual solvents (e.g., DMSO) can be quantified via counter-screening . Meta-analyses of published IC₅₀ values using Bayesian statistics identify outlier datasets .

What strategies optimize the solubility and bioavailability of pyrazolo-pyrazine derivatives?

Advanced Research Question
Salt formation (e.g., hydrochloride salts) or prodrug approaches (e.g., ester hydrolysis) enhance aqueous solubility . LogP adjustments via substituent engineering (e.g., replacing methylthio with polar groups) balance lipophilicity. PK studies in rats guide formulation choices (e.g., nanocrystal dispersion vs. lipid-based carriers) .

How can regioselective functionalization be achieved in pyrazolo-pyrazine scaffolds?

Advanced Research Question
Directed ortho-metalation (DoM) using LDA/TMP bases enables selective C-H functionalization at the pyrazine C5 position . Transition-metal catalysis (e.g., Pd-mediated Suzuki coupling) modifies the pyrazole ring while preserving the cyclobutyl group . Computational tools predict reactive sites via Fukui indices .

What are the key considerations for scaling up synthesis from milligram to gram quantities?

Advanced Research Question
Process optimization focuses on reducing hazardous reagents (e.g., replacing TFA with biodegradable catalysts) and improving atom economy. Flow chemistry minimizes exothermic risks in cyclobutyl group introduction . Quality-by-design (QbD) principles ensure reproducibility in crystallization and purification steps .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。